Welcome to the BenchChem Online Store!
molecular formula C12H12N2 B3052740 [1,1'-Biphenyl]-3,4-diamine CAS No. 4458-39-3

[1,1'-Biphenyl]-3,4-diamine

Cat. No. B3052740
M. Wt: 184.24 g/mol
InChI Key: KYEFUIBOKLKQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09406848B2

Procedure details

To a suspension of 2 g (9.3 mmol) of product obtained in Example 28 in 20 ml of methanol are slowly added 0.2 g of palladium on carbon and 0.7 g of NaBH4. After the addition of NaBH4 has ended, the reaction is already complete. The reaction mixture is filtered through shell lime and washed with ethyl acetate, and the solvents are removed under reduced pressure. This gives 1.52 g (70%).
Name
product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([C:11]2[CH:20]=[CH:19][C:18]3[C:13](=CC=CC=3)[CH:12]=2)[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O.[BH4-].[Na+]>CO.[Pd]>[C:11]1([C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([NH2:1])[CH:10]=2)[CH:12]=[CH:13][CH:18]=[CH:19][CH:20]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)C1=CC2=CC=CC=C2C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through shell lime
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC(=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.